1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring, an adamantyl group, and a tetraazolyl group attached to an isopropylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine typically involves multiple steps, starting with the preparation of the adamantyl and tetraazolyl intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the tetraazolyl group is often synthesized via a cyclization reaction involving an appropriate precursor. The final step involves the coupling of these intermediates with piperazine under controlled conditions, such as using a suitable solvent and catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and minimizing waste, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}amine
- **1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}thiol
Uniqueness
1-{2-[1-(4-isopropylphenyl)-1H-tetraazol-5-yl]-2-adamantyl}piperazine is unique due to its combination of a piperazine ring with an adamantyl and tetraazolyl group. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications, from medicinal chemistry to materials science. The presence of the piperazine ring, in particular, allows for interactions with biological targets that are not possible with other similar compounds.
Properties
Molecular Formula |
C24H34N6 |
---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
1-[2-[1-(4-propan-2-ylphenyl)tetrazol-5-yl]-2-adamantyl]piperazine |
InChI |
InChI=1S/C24H34N6/c1-16(2)19-3-5-22(6-4-19)30-23(26-27-28-30)24(29-9-7-25-8-10-29)20-12-17-11-18(14-20)15-21(24)13-17/h3-6,16-18,20-21,25H,7-15H2,1-2H3 |
InChI Key |
BBJKJMVDAGPGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N6CCNCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.